Cas no 4964-76-5 (7-Methoxyquinoline)
7-Methoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxyquinoline
- 7-Methoxyquinoline hydrochloride
- 7-Methoxy-chinolin
- 7-methoxy-quinoline
- Quinoline,7-methoxy
- Quinoline, 7-methoxy-
- IVHJSNNMKJWPFW-UHFFFAOYSA-N
- 7-(Methyloxy)quinoline
- FCH842579
- RP22267
- SY021166
- AB0025108
- AX8160168
- ST24029959
- W6515
- A26292
- 964M765
- AKOS006273167
- J-519300
- SB67823
- FT-0671370
- MFCD00870291
- SCHEMBL619653
- FS-3437
- 4964-76-5
- EN300-244385
- DTXSID20197946
- CS-W022551
- Z1198155589
- DTXCID80120437
- DB-029380
-
- MDL: MFCD00870291
- Inchi: 1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3
- InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 22.1
Experimental Properties
- Boiling Point: 280.1°C at 760 mmHg
- PSA: 22.12000
- LogP: 2.24340
7-Methoxyquinoline Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
7-Methoxyquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093588-1g |
7-Methoxyquinoline |
4964-76-5 | 95% | 1g |
£71.00 | 2022-02-28 | |
| Fluorochem | 093588-10g |
7-Methoxyquinoline |
4964-76-5 | 95% | 10g |
£290.00 | 2022-02-28 | |
| Fluorochem | 093588-25g |
7-Methoxyquinoline |
4964-76-5 | 95% | 25g |
£720.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN772-200mg |
7-Methoxyquinoline |
4964-76-5 | 98% | 200mg |
165.0CNY | 2021-07-12 | |
| abcr | AB436532-250 mg |
7-Methoxyquinoline, 95%; . |
4964-76-5 | 95% | 250mg |
€114.70 | 2023-04-23 | |
| abcr | AB436532-1 g |
7-Methoxyquinoline, 95%; . |
4964-76-5 | 95% | 1g |
€156.40 | 2023-04-23 | |
| abcr | AB436532-5 g |
7-Methoxyquinoline, 95%; . |
4964-76-5 | 95% | 5g |
€418.60 | 2023-04-23 | |
| abcr | AB436532-10 g |
7-Methoxyquinoline, 95%; . |
4964-76-5 | 95% | 10g |
€575.10 | 2023-04-23 | |
| abcr | AB436532-25 g |
7-Methoxyquinoline, 95%; . |
4964-76-5 | 95% | 25g |
€1,305.40 | 2022-06-10 | |
| Chemenu | CM121480-1g |
7-Methoxyquinoline |
4964-76-5 | 98% | 1g |
$*** | 2023-05-30 |
7-Methoxyquinoline Suppliers
7-Methoxyquinoline Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 7-Methoxyquinoline
Professional Introduction to 7-Methoxyquinoline (CAS No. 4964-76-5)
7-Methoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 4964-76-5, is a heterocyclic organic compound that belongs to the quinoline family. This compound features a benzene ring fused to a pyridine ring, with a methoxy group (-OCH₃) substituent at the 7-position of the quinoline core. Its unique structural and electronic properties make it a valuable scaffold in pharmaceutical and chemical research, particularly in the development of bioactive molecules.
The 7-Methoxyquinoline structure exhibits significant versatility, enabling modifications at various positions to tailor its biological activity. This flexibility has positioned it as a key intermediate in synthesizing derivatives with potential therapeutic applications. Recent advancements in medicinal chemistry have highlighted its role in addressing various diseases, including infectious disorders and cancer.
One of the most compelling aspects of 7-Methoxyquinoline is its interaction with biological targets such as enzymes and receptors. Studies have demonstrated its ability to modulate pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, derivatives of this compound have shown promise in preclinical models for their anti-inflammatory and antioxidant properties. These findings align with the growing interest in natural product-inspired drug discovery, where 7-Methoxyquinoline serves as a cornerstone structure.
The synthesis of 7-Methoxyquinoline (CAS No. 4964-76-5) can be achieved through multiple routes, including methoxylation of quinoline or cyclization of appropriately substituted precursors. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Advances in catalytic processes have further enhanced the efficiency of these reactions, reducing environmental impact while maintaining high chemical yields.
In the realm of drug development, 7-Methoxyquinoline derivatives have been extensively explored for their antimicrobial and anticancer potential. Research has revealed that modifications at the 3- or 4-position of the quinoline ring can significantly enhance binding affinity to biological targets. For example, certain analogs have demonstrated selective inhibition of kinases and proteases implicated in tumor growth. These discoveries underscore the importance of structure-activity relationship (SAR) studies in optimizing 7-Methoxyquinoline-based therapeutics.
The pharmacokinetic profile of 7-Methoxyquinoline is another critical consideration in drug design. Its solubility, metabolic stability, and distribution within biological systems influence its therapeutic efficacy. Computational modeling has become indispensable in predicting these properties before experimental validation, streamlining the drug development pipeline. Such approaches are particularly valuable for 7-Methoxyquinoline, given its potential as a lead compound for novel treatments.
Recent publications highlight innovative applications of 7-Methoxyquinoline in addressing emerging health challenges. For instance, researchers have investigated its role in combating multidrug-resistant pathogens by targeting essential bacterial enzymes. The methoxy group at position 7 enhances hydrophilicity while preserving aromaticity, making it an ideal candidate for designing antimicrobial agents with improved pharmacokinetics.
The future direction of research on 7-Methoxyquinoline (CAS No. 4964-76-5) lies in exploring its role in precision medicine. By leveraging genomics and proteomics data, scientists aim to identify patient subgroups that would benefit most from derivatives of this compound. Such personalized approaches could revolutionize treatment strategies for chronic diseases where traditional therapies face limitations.
In conclusion, 7-Methoxyquinoline represents a cornerstone molecule in modern medicinal chemistry. Its structural versatility, coupled with emerging research findings, positions it as a promising candidate for developing next-generation therapeutics. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound will undoubtedly expand.
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